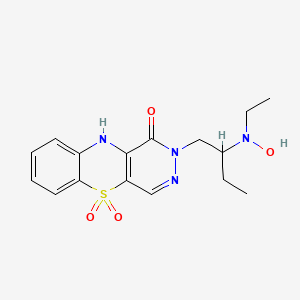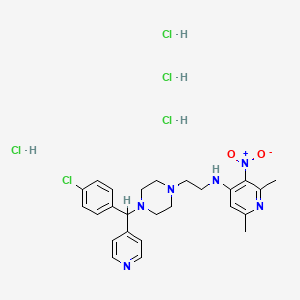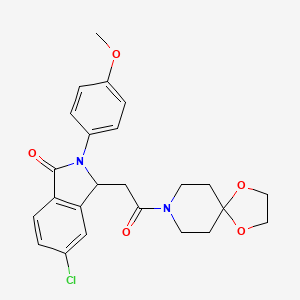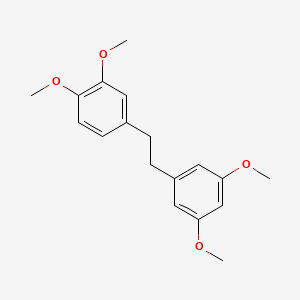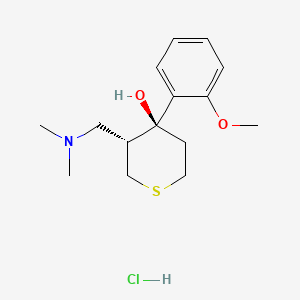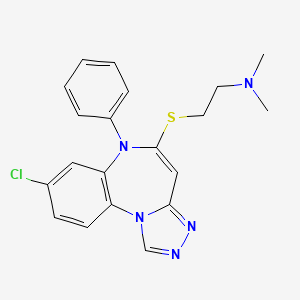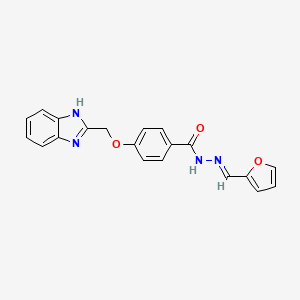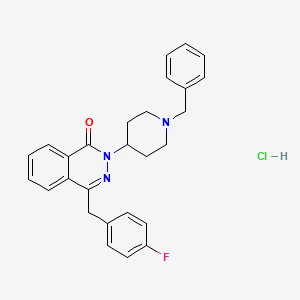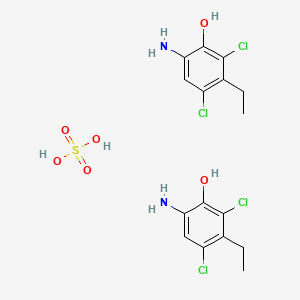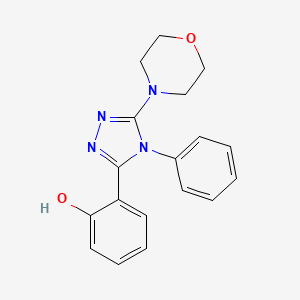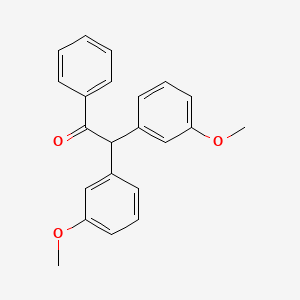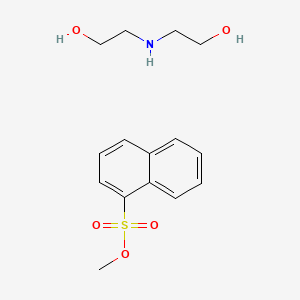
Einecs 299-553-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-553-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulatory compliance within the European Union.
Métodos De Preparación
Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Reaction Conditions: These conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The exact conditions depend on the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Einecs 299-553-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Einecs 299-553-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 299-553-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body.
Pathways Involved: Modulating biochemical pathways that regulate cellular functions, such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Einecs 299-553-0 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as amyl nitrite (Einecs 203-770-8) and bismuth tetroxide (Einecs 234-985-5).
Uniqueness: The specific properties, reactivity, and applications of this compound distinguish it from other compounds. For example, its unique reactivity in certain chemical reactions or its specific applications in industry and research.
Propiedades
Número CAS |
93892-67-2 |
|---|---|
Fórmula molecular |
C15H21NO5S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C4H11NO2/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;6-3-1-5-2-4-7/h2-8H,1H3;5-7H,1-4H2 |
Clave InChI |
NLJJRTRSMHYPIX-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


